Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate

Description

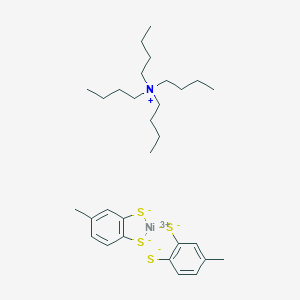

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is a coordination compound with the empirical formula C30H48NNiS4. It is known for its unique structural properties and applications in various fields of scientific research, particularly in chemistry and materials science.

Properties

IUPAC Name |

4-methylbenzene-1,2-dithiolate;nickel(3+);tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C7H8S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-2-3-6(8)7(9)4-5;/h5-16H2,1-4H3;2*2-4,8-9H,1H3;/q+1;;;+3/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDOOYYRRAJVOI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC(=C(C=C1)[S-])[S-].CC1=CC(=C(C=C1)[S-])[S-].[Ni+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48NNiS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047930 | |

| Record name | Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15492-42-9 | |

| Record name | Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate typically involves the reaction of nickel salts with 4-methyl-1,2-benzenedithiol in the presence of tetrabutylammonium bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nickel complexes.

Reduction: It can be reduced to yield nickel metal and other by-products.

Substitution: Ligand exchange reactions can occur, where the 4-methyl-1,2-benzenedithiolato ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions often use various thiol or phosphine ligands under inert atmosphere conditions.

Major Products Formed

Oxidation: Nickel oxide complexes.

Reduction: Nickel metal and sulfur-containing by-products.

Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate has several applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Materials Science: Employed in the development of conductive materials and sensors.

Biology: Investigated for its potential use in biological imaging and as a probe for studying metal ion interactions.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s nickel center can undergo oxidation and reduction, facilitating various catalytic processes. The 4-methyl-1,2-benzenedithiolato ligands provide stability and enhance the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

- Tetrabutylammonium bis(1,2-benzenedithiolato)nickelate

- Tetrabutylammonium bis(4-chloro-1,2-benzenedithiolato)nickelate

- Tetrabutylammonium bis(4-nitro-1,2-benzenedithiolato)nickelate

Uniqueness

Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickelate is unique due to the presence of the 4-methyl group, which influences its electronic properties and reactivity. This modification can enhance its catalytic efficiency and stability compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.